molecular formula C24H20ClN3O4 B2356803 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide CAS No. 899969-29-0

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide

Cat. No.: B2356803
CAS No.: 899969-29-0
M. Wt: 449.89
InChI Key: QECMBFITIRHQMU-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone core.

    Substitution Reactions: Introduction of the 2-chloro and 2-methyl groups on the quinazolinone ring through electrophilic aromatic substitution.

    Coupling Reactions: The final step involves coupling the substituted quinazolinone with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups on the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Benzamide Derivatives: Compounds with similar benzamide moieties but different aromatic substitutions.

Uniqueness

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-14-26-21-7-5-4-6-19(21)24(30)28(14)16-8-9-20(25)22(12-16)27-23(29)15-10-17(31-2)13-18(11-15)32-3/h4-13H,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECMBFITIRHQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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